molecular formula C6H11NO4 B15207751 (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid

(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid

Cat. No.: B15207751
M. Wt: 161.16 g/mol
InChI Key: VSJDWHSFHHZBIV-AIHAYLRMSA-N
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Description

(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through their metabolic pathways, which are then harvested and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of metabolic disorders and other diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its chiral nature is particularly valuable in the synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares a similar stereochemistry and functional groups but differs in the number of hydroxyl groups and overall structure.

    (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl: Another compound with similar stereochemistry but different functional groups and applications.

Uniqueness

What sets (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid apart is its specific combination of hydroxyl and carboxylic acid groups, along with its chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m1/s1

InChI Key

VSJDWHSFHHZBIV-AIHAYLRMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O

Canonical SMILES

CC1C(C(C(N1)C(=O)O)O)O

Origin of Product

United States

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